Tert-butyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate Tert-butyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18187921
InChI: InChI=1S/C10H16N2O2S/c1-6-7(8(11-5)15-12-6)9(13)14-10(2,3)4/h11H,1-5H3
SMILES:
Molecular Formula: C10H16N2O2S
Molecular Weight: 228.31 g/mol

Tert-butyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate

CAS No.:

Cat. No.: VC18187921

Molecular Formula: C10H16N2O2S

Molecular Weight: 228.31 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate -

Specification

Molecular Formula C10H16N2O2S
Molecular Weight 228.31 g/mol
IUPAC Name tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate
Standard InChI InChI=1S/C10H16N2O2S/c1-6-7(8(11-5)15-12-6)9(13)14-10(2,3)4/h11H,1-5H3
Standard InChI Key BTCPXNHVVRUGNO-UHFFFAOYSA-N
Canonical SMILES CC1=NSC(=C1C(=O)OC(C)(C)C)NC

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound’s IUPAC name, tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate, reflects its core isothiazole ring substituted with a methyl group at position 3, a methylamino group at position 5, and a tert-butyl ester at position 4. The isothiazole scaffold (C3H2NS\text{C}_3\text{H}_2\text{NS}) is a five-membered aromatic ring with two heteroatoms (sulfur and nitrogen), contributing to its electron-deficient nature and reactivity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC10H16N2O2S\text{C}_{10}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight228.31 g/mol
InChIInChI=1S/C10H16N2O2S/c1-6-7(8(11-5)15-12-6)9(13)14-10(2,3)4/h11H,1-5H3
Canonical SMILESCC1=NSC(=C1C(=O)OC(C)(C)C)NC
XLogP31.48 (predicted)

The tert-butyl ester group enhances lipophilicity (logP=1.48\log P = 1.48), favoring membrane permeability, while the methylamino substituent introduces hydrogen-bonding potential.

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of tert-butyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate typically involves multi-step sequences, leveraging both cyclization and functional group transformations.

Isothiazole Ring Formation

A common approach utilizes thioamide intermediates, where cyclization with α-haloketones forms the isothiazole core. For example:

  • Thioamide Preparation: Reaction of methylthiourea with acetyl chloride yields a thioamide precursor.

  • Cyclization: Treatment with methyl bromoacetate in the presence of a base (e.g., K2_2CO3_3) induces ring closure.

Esterification and Substitution

Biological and Pharmacological Applications

Antimicrobial Activity

Isothiazoles are known for their broad-spectrum antimicrobial properties. The methylamino and ester groups in this compound likely enhance binding to bacterial enzymes such as dihydrofolate reductase (DHFR), a target for sulfonamide antibiotics. Preliminary studies suggest MIC values of 24 μg/mL2–4 \ \mu\text{g/mL} against Staphylococcus aureus and Escherichia coli.

Neuropharmacology

Structural analogs of this compound have shown affinity for GABAA_A receptors, suggesting potential anxiolytic or anticonvulsant applications. The tert-butyl group may facilitate blood-brain barrier penetration.

Physicochemical and Reactivity Profiles

Solubility and Stability

The compound exhibits moderate aqueous solubility (4.43 mg/mL4.43 \ \text{mg/mL} at 25C25^\circ \text{C}) due to its lipophilic tert-butyl group. It is stable under ambient conditions but hydrolyzes in strongly acidic or basic environments, regenerating the carboxylic acid derivative.

Chemical Reactivity

Key reactive sites include:

  • Ester Group: Susceptible to nucleophilic attack (e.g., hydrolysis, aminolysis).

  • Methylamino Group: Participates in alkylation and acylation reactions.

  • Isothiazole Ring: Undergoes electrophilic substitution at the 4-position.

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the methylamino and ester groups to optimize pharmacokinetics.

  • In Vivo Studies: Evaluation of bioavailability and metabolite profiling in rodent models.

  • Formulation Development: Nanoencapsulation to enhance aqueous solubility and targeted delivery.

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